

Spectroscopic and Structural Elucidation of 4-Bromo-2,6-diphenylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-2,6-diphenylpyrimidine**

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Bromo-2,6-diphenylpyrimidine**, a molecule of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data

The structural integrity of **4-Bromo-2,6-diphenylpyrimidine** ($C_{16}H_{11}BrN_2$) is confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS). The data presented herein has been compiled from various sources to provide a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Spectra: The proton NMR spectrum of **4-Bromo-2,6-diphenylpyrimidine** is expected to exhibit distinct signals corresponding to the protons on the pyrimidine and phenyl rings. The sole proton on the pyrimidine ring is anticipated to appear as a singlet in the aromatic region.

The protons of the two phenyl groups will present as a complex multiplet, also in the aromatic region.

¹³C NMR Spectra: The carbon NMR spectrum will show characteristic peaks for the carbon atoms of the pyrimidine and phenyl rings. The carbon atom bonded to the bromine will be significantly influenced by the halogen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Data for **4-Bromo-2,6-diphenylpyrimidine**

Atom Type	Predicted Chemical Shift (ppm)	Multiplicity
Pyrimidine-H	~7.5 - 8.5	Singlet
Phenyl-H	~7.2 - 8.2	Multiplet
Pyrimidine-C	Varies	-
Phenyl-C	~120 - 140	-
C-Br	~110-120	-

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-Bromo-2,6-diphenylpyrimidine** is characterized by the following absorption bands:

Table 2: Characteristic IR Absorption Bands for **4-Bromo-2,6-diphenylpyrimidine**

Wavenumber (cm ⁻¹)	Vibration Type
~3100 - 3000	Aromatic C-H stretch
~1600 - 1450	C=C and C=N stretching (in-ring)
~1400 - 1000	In-plane C-H bending
Below 1000	Out-of-plane C-H bending, C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for **4-Bromo-2,6-diphenylpyrimidine** is available in public databases such as PubChem.[\[1\]](#)[\[2\]](#) The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for **4-Bromo-2,6-diphenylpyrimidine** Adducts[\[1\]](#)[\[2\]](#)

Adduct	Predicted m/z
[M+H] ⁺	311.0178
[M+Na] ⁺	332.9998

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **4-Bromo-2,6-diphenylpyrimidine** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

FT-IR Spectroscopy

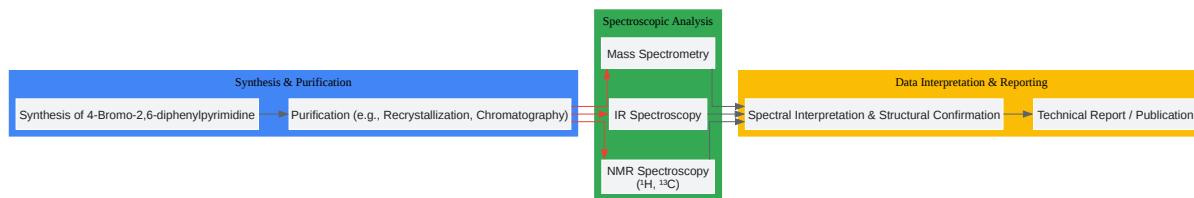
The infrared spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing the mixture into a thin disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable solvent and introduced into the ion source (e.g., Electrospray Ionization - ESI). The mass analyzer separates the ions based on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like **4-Bromo-2,6-diphenylpyrimidine** is depicted in the following diagram.



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Caption: Workflow for the synthesis and spectroscopic characterization of **4-Bromo-2,6-diphenylpyrimidine**.

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